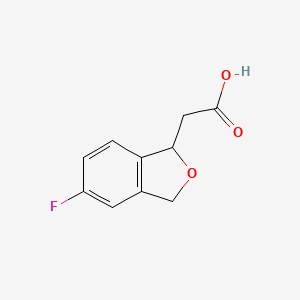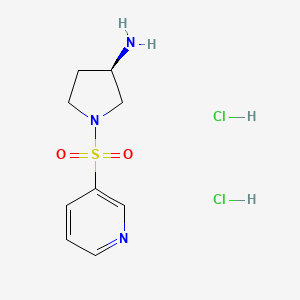![molecular formula C7H6N2O2 B6604751 2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one CAS No. 2138234-23-6](/img/structure/B6604751.png)
2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5H,7H-furo[3,4-d]pyrimidin-5-one (2MFP) is a heterocyclic compound that belongs to the class of organic compounds known as furopyrimidines. It is an important building block in organic synthesis, and has a wide range of applications in both research and industrial chemistry. 2MFP is used as a starting material for the synthesis of drugs and other compounds, as well as for the preparation of polymers and other materials. In addition, it has been studied extensively for its potential therapeutic effects in a variety of diseases.
Mechanism of Action
The exact mechanism of action of 2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one is not yet fully understood. However, studies have shown that it can interact with a variety of proteins, including enzymes and receptors, and can affect their activity. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation. In addition, it has been shown to activate the nuclear factor-kappa B pathway, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one has been studied for its potential biochemical and physiological effects. Studies have shown that it can affect the activity of various enzymes and proteins, and can modulate the expression of genes involved in inflammation, cell proliferation, and apoptosis. It has also been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects in animal models.
Advantages and Limitations for Lab Experiments
2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one is a useful compound for laboratory experiments due to its low cost and availability. It is also relatively easy to synthesize and has a wide range of applications. However, it can be difficult to control the purity of the compound, as there are often impurities present in synthesized samples. In addition, it can be difficult to accurately measure the concentrations of 2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one in samples, as it is rapidly metabolized by cells.
Future Directions
There are a number of potential future directions for research on 2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one. These include further investigation of its mechanism of action, as well as its potential therapeutic effects. In addition, further research could be done on the synthesis of 2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one and its derivatives, as well as on the development of new methods for its preparation. Finally, studies could be conducted to investigate the potential for 2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one to be used in drug delivery systems, as well as its potential for use in other applications, such as the production of polymers and other materials.
Synthesis Methods
2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one can be synthesized from 5-chloro-2-methyl-3-furoic acid in a two-step process. First, the acid is reacted with a base such as sodium hydroxide or potassium hydroxide to form the sodium or potassium salt. This salt is then reacted with an amine, such as aniline, to form 2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one. The reaction is typically carried out in an aqueous medium at a temperature of around 100°C.
Scientific Research Applications
2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one has been studied extensively in scientific research. It has been used as a starting material for the synthesis of various compounds, such as drugs and polymers. In addition, it has been studied for its potential therapeutic effects in a variety of diseases, including cancer, diabetes, and inflammation. It has also been used to study the mechanisms of action of other compounds, and to investigate the structure and function of enzymes and other proteins.
properties
IUPAC Name |
2-methyl-7H-furo[3,4-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-4-8-2-5-6(9-4)3-11-7(5)10/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAZIYLAMISOJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)COC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate](/img/structure/B6604696.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide](/img/structure/B6604708.png)
![1-[1-({[2-(4-{[1-(aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}methyl)cyclohexyl]methanamine](/img/structure/B6604718.png)



![methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride](/img/structure/B6604735.png)
![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)

![7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B6604764.png)
![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6604771.png)